![molecular formula C17H12Cl2N2O2 B2744231 methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-12-1](/img/structure/B2744231.png)
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (MCPP) is a synthetic compound with a wide range of applications in scientific research. It is a pyrazole derivative, a type of organic compound that is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. MCPP is used in a variety of laboratory experiments, ranging from biochemical studies to physiological studies. MCPP is a popular choice for researchers due to its low toxicity and ease of synthesis.
Scientific Research Applications
Insecticidal Activity
Research demonstrates the stereochemical basis for the insecticidal activity of derivatives of pyrazoline, including the synthesis of compounds related to methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. These compounds have been evaluated for their effectiveness against pests like American cockroaches and house flies, highlighting the significance of stereochemistry in enhancing insecticidal properties (Hasan et al., 1996).
Synthesis and Structural Analysis
A one-pot synthesis method for derivatives of the compound demonstrates a green approach, producing pyrano pyrimidine carboxylate derivatives with good yields. This highlights the advancements in synthetic methodologies that are more environmentally friendly and efficient (Yadav et al., 2021).
Antimicrobial and Anticancer Properties
Several studies have synthesized novel pyrazole derivatives from the compound, evaluating their potential as antimicrobial and anticancer agents. Some derivatives have shown higher anticancer activity compared to reference drugs, indicating their potential in medical research for developing new treatments (Hafez et al., 2016).
Corrosion Inhibition
Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. The studies reveal significant inhibition efficiency, suggesting potential industrial applications in protecting metals from corrosion (Yadav et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the proliferation of colon cancer cells . They potentially act through the HSP90 and TRAP1 mediated signaling pathway .
Mode of Action
It’s suggested that the compound interacts with its targets, leading toinhibition of cell proliferation . The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway .
Biochemical Pathways
It’s suggested that the compound may influence theHSP90 and TRAP1 mediated signaling pathway , which plays a crucial role in cellular processes such as signal transduction, protein folding, and protein degradation.
Result of Action
The compound has been found to selectively inhibit the proliferation of colon cancer cells . It was observed that there was a loss of DAPI staining in the compound-treated cancerous cells, indicating nuclear disintegration .
properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-5-7-12(18)8-6-11)21(20-15)14-4-2-3-13(19)9-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTVVKPZONUBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |
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